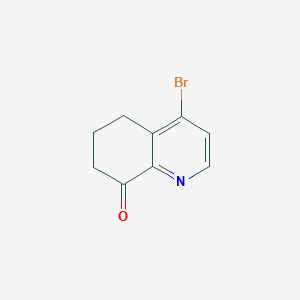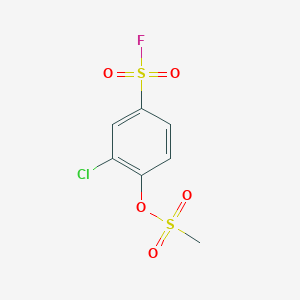
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is a chemical compound with the molecular formula C7H6ClFO5S2 and a molecular weight of 288.70 g/mol It is known for its unique structural features, which include a chloro group, a fluorosulfonyl group, and a methanesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate typically involves the introduction of the fluorosulfonyl group to a suitable precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as electrophilic fluorosulfonylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Addition Reactions: The fluorosulfonyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted phenyl methanesulfonates, while oxidation or reduction can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Drug Discovery: Its unique functional groups allow for the exploration of new pharmacophores in medicinal chemistry.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The fluorosulfonyl group is particularly reactive, allowing for the formation of strong bonds with various nucleophiles. This reactivity is harnessed in synthetic applications to introduce the sulfonyl fluoride moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the fluorosulfonyl group.
Sulfonyl Fluorides: A broader class of compounds that share the sulfonyl fluoride functional group.
Uniqueness
2-Chloro-4-(fluorosulfonyl)phenyl methanesulfonate is unique due to the presence of both a chloro group and a fluorosulfonyl group on the phenyl ring
Properties
CAS No. |
23383-87-1 |
|---|---|
Molecular Formula |
C7H6ClFO5S2 |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H6ClFO5S2/c1-15(10,11)14-7-3-2-5(4-6(7)8)16(9,12)13/h2-4H,1H3 |
InChI Key |
IAWVAOWNJJCRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



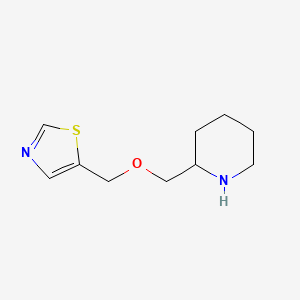
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)

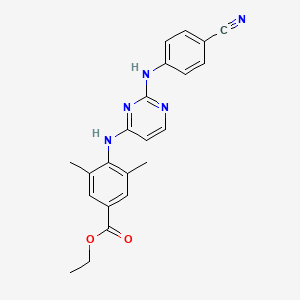
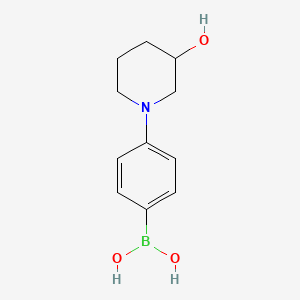
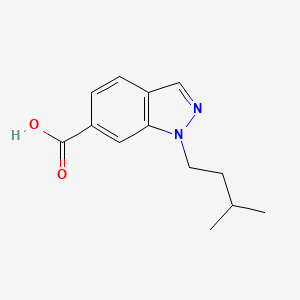


![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
